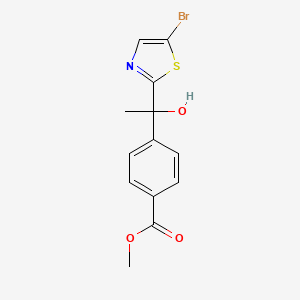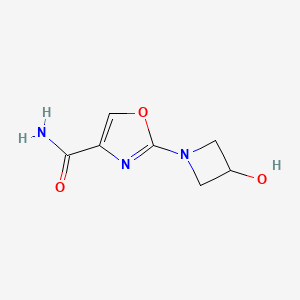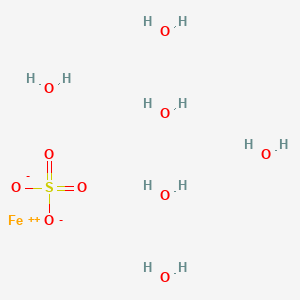
2,3,4-tri-O-benzyl-d-xylopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-tri-O-benzyl-d-xylopyranose is a complex organic compound that belongs to the class of tetrahydropyrans. These compounds are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The specific stereochemistry of this compound, indicated by the (3R,4S,5R) configuration, suggests that it has three chiral centers, making it a stereoisomer with unique three-dimensional arrangements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-tri-O-benzyl-d-xylopyranose typically involves multiple steps, starting from simpler organic molecules. One common approach is the protection of hydroxyl groups followed by the formation of the tetrahydropyran ring through cyclization reactions. The benzyl groups are often introduced via benzylation reactions using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes that maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-tri-O-benzyl-d-xylopyranose can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where benzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Bases: NaOH, KOH
Acids: HCl, H2SO4
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,3,4-tri-O-benzyl-d-xylopyranose can be used as an intermediate in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions.
Biology
In biological research, this compound may be used to study the interactions of tetrahydropyran derivatives with biological molecules, such as enzymes and receptors.
Medicine
In medicine, derivatives of tetrahydropyrans are often explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and resins, due to their unique structural properties.
Wirkmechanismus
The mechanism of action of 2,3,4-tri-O-benzyl-d-xylopyranose depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the biological context and the specific target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4S,5R)-3,4,5-Tris(methoxy)tetrahydro-2H-pyran-2-ol
- (3R,4S,5R)-3,4,5-Tris(ethoxy)tetrahydro-2H-pyran-2-ol
- (3R,4S,5R)-3,4,5-Tris(propyloxy)tetrahydro-2H-pyran-2-ol
Uniqueness
The uniqueness of 2,3,4-tri-O-benzyl-d-xylopyranose lies in its specific stereochemistry and the presence of benzyl groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds with different alkoxy groups, the benzyl groups may provide additional stability and unique electronic properties.
Eigenschaften
Molekularformel |
C26H28O5 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
(3R,4S,5R)-3,4,5-tris(phenylmethoxy)oxan-2-ol |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25-,26?/m1/s1 |
InChI-Schlüssel |
HTSKDJMXBBFKKG-SIDNZMCZSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-{3-[(Triphenylmethyl)sulfanyl]propanoyl}-L-proline](/img/structure/B8460455.png)



![3-methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B8460476.png)

![1h-Indazole-5-propanoic acid,a-amino-1-[(1,1-dimethylethoxy)carbonyl]-,methyl ester](/img/structure/B8460494.png)

![N-[(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methylidene]hydroxylamine](/img/structure/B8460501.png)
